
Cobalt(2+)
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Overview
Description
Cobalt(2+), or Co²⁺, is a transition metal ion with a +2 oxidation state. It is widely studied due to its diverse coordination chemistry, catalytic properties, and applications in industrial and biological systems. Co²⁺ forms stable complexes with ligands such as ammonia, water, and organic anions, often exhibiting octahedral or tetrahedral geometries . Its electronic configuration (d⁷) allows for paramagnetic behavior in many compounds, though specific ligand fields can induce diamagnetic states in low-spin complexes . Industrially, Co²⁺ salts like cobalt sulfate and cobalt acetate are critical in electroplating, battery production, and as precursors for Fischer-Tropsch catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobaltous cation can be synthesized through several methods, including:
Oxidation of Cobalt Metal: Cobalt metal can be oxidized using air or oxygen at elevated temperatures to form cobalt(II) oxide (CoO), which can then be dissolved in acids to produce cobaltous cation.
Thermal Decomposition: Cobalt(II) nitrate or cobalt(II) carbonate can be thermally decomposed to yield cobalt(II) oxide, which can subsequently be dissolved in acids to form cobaltous cation.
Precipitation and Dehydration: Cobalt(II) hydroxide can be precipitated from cobalt(II) salts using a base, followed by thermal dehydration to produce cobaltous cation.
Industrial Production Methods
In industrial settings, cobaltous cation is typically produced by dissolving cobalt-containing ores or recycled cobalt materials in sulfuric acid, followed by purification and concentration processes to obtain cobalt(II) sulfate, which contains the cobaltous cation .
Chemical Reactions Analysis
Types of Reactions
Cobaltous cation undergoes various types of chemical reactions, including:
Oxidation: Cobaltous cation can be oxidized to cobalt(III) ion (Co³⁺) in the presence of strong oxidizing agents.
Reduction: Cobaltous cation can be reduced to metallic cobalt using reducing agents such as hydrogen gas.
Substitution: Cobaltous cation can form coordination complexes with various ligands, such as ammonia, chloride, and thiocyanate.
Common Reagents and Conditions
Aqueous Ammonia: Reacts with cobaltous cation to form hexaamminecobalt(II) ion ([Co(NH₃)₆]²⁺).
Sodium Hydroxide: Precipitates cobalt(II) hydroxide from cobaltous cation solutions.
Hydrochloric Acid: Forms tetrahedral chloro complexes with cobaltous cation.
Major Products Formed
Hexaamminecobalt(II) Ion: Formed in the presence of excess ammonia.
Cobalt(II) Hydroxide: Formed when cobaltous cation reacts with sodium hydroxide.
Cobalt(II) Chloride: Formed when cobaltous cation reacts with hydrochloric acid.
Scientific Research Applications
Biological Applications
Cobalt(II) plays a crucial role in biological systems, primarily as a component of vitamin B12 (cobalamin), which is essential for human health. Its complexes have been investigated for their potential therapeutic effects, particularly in cancer treatment and antimicrobial activities.
Anticancer Properties
Recent studies have highlighted the efficacy of cobalt(II) complexes in targeting cancer cells. For instance, cobalt(II) complexes with Schiff bases have shown promising results in inhibiting the growth of various cancer cell lines, including cervix and gastric adenocarcinoma cells. The mechanism involves the structural transformation of these complexes from octahedral to tetrahedral forms, enhancing their biological activity .
Table 1: Cobalt(II) Complexes and Their Anticancer Activity
Complex Type | Target Cancer Cell Lines | Observed Effects |
---|---|---|
Cobalt(II)-Schiff Base Complexes | SK-HEP-1, HepG2 | Inhibition of cell growth |
Cobalt(II) Mixed-Ligand Complex | Various leukemia cell lines | Synergistic antiproliferative effects |
Cobalt(II) Acetate | Cervical cancer cells | Induction of apoptosis |
Antimicrobial Activity
Cobalt(II) complexes have been studied for their antimicrobial properties against pathogens such as Helicobacter pylori and Candida albicans. These infections are linked to chronic inflammation and cancer development, making cobalt complexes valuable in therapeutic strategies against both infections and associated malignancies .
Coordination Chemistry
Cobalt(II) is extensively used in coordination chemistry to form complexes with various ligands. These complexes exhibit unique properties that are exploited in multiple applications, including catalysis and drug delivery.
DNA Interaction Studies
Cobalt(II) mixed-ligand complexes have demonstrated the ability to intercalate into DNA strands, which is crucial for developing anticancer agents. For example, a cobalt(II) complex containing 4,7-dimethyl-1,10-phenanthroline was found to bind DNA with a binding constant of Kb=1.1×106M−1, indicating significant affinity for DNA .
Table 2: Binding Affinities of Cobalt(II) Complexes to DNA
Complex | Binding Constant Kb (M−1) |
---|---|
[Co(dppz)2(4,7-dmp)]2+ | 1.1×106 |
[Co(dppz)2(2,9-dmp)]2+ | 2.5×106 |
Industrial Applications
Beyond its biological significance, cobalt(II) finds applications in various industrial processes.
Catalysis
Cobalt(II) compounds are utilized as catalysts in organic synthesis due to their ability to facilitate reactions under mild conditions. They play a pivotal role in hydrogenation reactions and the production of fine chemicals.
Material Science
Cobalt alloys are essential in manufacturing high-strength materials used in aerospace and automotive industries. Cobalt(II) salts are also employed in electroplating processes to enhance corrosion resistance.
Toxicological Considerations
Despite its beneficial applications, cobalt(II) compounds pose potential health risks. Studies indicate that certain cobalt compounds can induce DNA damage and mutations in eukaryotic cells . The carcinogenic potential of cobalt metal powder has been established through experimental studies on animals; however, evidence for human carcinogenicity remains limited .
Mechanism of Action
The mechanism of action of cobaltous cation involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, influencing biochemical processes. For example, in biological systems, cobaltous cation is a key component of vitamin B12, where it facilitates the transfer of methyl groups and the rearrangement of molecular structures .
Comparison with Similar Compounds
Cobalt(2+) Sulfate (CoSO₄·7H₂O) vs. Cobalt(2+) Acetate (Co(OAc)₂)
Structural and Chemical Properties
- Cobalt(2+) Sulfate: Hydrated form (CoSO₄·7H₂O) has a monoclinic crystal structure. Molecular weight: 281.10 g/mol. Highly water-soluble (113 g/100 mL at 20°C) .
- Cobalt(2+) Acetate : Anhydrous form (Co(C₂H₃O₂)₂) has a molecular weight of 177.02 g/mol. Solubility in water is moderate (63.5 g/100 mL at 20°C) but higher in polar organic solvents .
Magnetic Behavior
Both salts exhibit paramagnetism in aqueous solutions due to unpaired d-electrons. However, coordination with strong-field ligands (e.g., NH₃ in Co(NO₃)₂ complexes) can stabilize diamagnetic Co³⁺ species through oxidation .
Cobalt(2+) vs. Cadmium(2+) Oxalate (CdC₂O₄)
Ionic Characteristics
- Co²⁺ : Ionic radius = 0.74 Å; forms stable complexes with oxalate (C₂O₄²⁻) but is less toxic than Cd²⁺ .
- Cd²⁺ : Ionic radius = 0.95 Å; higher toxicity limits its industrial use despite structural similarity to Co²⁺ compounds .
Cobalt(2+) Nitrate (Co(NO₃)₂) vs. Hydroxy-Cobalt(2+) (Co(OH)⁺)
Coordination Chemistry
- Co(NO₃)₂: Forms [Co(NH₃)₅OOCo(NH₃)₅]⁴⁺ in ammonia solutions, which is diamagnetic due to paired electrons in Co³⁺-O₂-Co³⁺ bridges .
- Hydroxy-Cobalt(2+) (Co(OH)⁺) : Exists in basic solutions as [Co(OH)(H₂O)₅]⁺; paramagnetic and prone to oxidation to Co³⁺ oxides .
Reactivity
- Nitrate Complexes : Participate in redox reactions with alkyl hydrazines, forming paramagnetic intermediates during catalytic cycles .
- Hydroxy Complexes: Act as precursors for cobalt oxide nanomaterials used in energy storage devices .
Data Tables
Table 1: Physical and Chemical Properties of Selected Co²⁺ Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water (g/100 mL) | Magnetic Behavior |
---|---|---|---|---|
Cobalt(2+) Sulfate | CoSO₄·7H₂O | 281.10 | 113 | Paramagnetic |
Cobalt(2+) Acetate | Co(C₂H₃O₂)₂ | 177.02 | 63.5 | Paramagnetic |
Cobalt(2+) Oxalate | CoC₂O₄ | 146.96 | 0.0037 | Paramagnetic |
Cadmium(2+) Oxalate | CdC₂O₄ | 200.43 | 0.006 | Diamagnetic |
Research Findings and Contradictions
- Magnetic Behavior : While most Co²⁺ salts are paramagnetic, shows that ammonia coordination stabilizes diamagnetic Co³⁺-O₂-Co³⁺ species, contradicting typical Co²⁺ behavior .
- Toxicity : Cadmium oxalate’s higher toxicity compared to cobalt analogs (Table 2) limits its utility despite structural similarities .
Biological Activity
Cobalt(II) (Co(II)) ions and their complexes exhibit a range of biological activities that make them significant in medicinal chemistry and biochemistry. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of Co(II) compounds, supported by data tables and case studies.
Overview of Cobalt(II) Chemistry
Cobalt is a transition metal known for its ability to form various coordination compounds. The oxidation state +2 (Co(II)) is particularly relevant in biological systems, often acting as a cofactor in enzymatic reactions and influencing cellular processes.
1. Antimicrobial Properties
Cobalt(II) complexes have demonstrated antimicrobial activity against a variety of pathogens, including bacteria and fungi. The following table summarizes the antimicrobial efficacy of selected Co(II) complexes:
These complexes often exhibit enhanced activity compared to their ligands alone, suggesting that metal coordination improves the bioavailability and efficacy of the compounds.
2. Cytotoxicity
The cytotoxic effects of Co(II) complexes have been studied in various cell lines, including cancer cells. The following table presents IC50 values for different Co(II) complexes against human cancer cell lines:
Complex | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Co(II)-salicylaldimine | MCF-7 (breast cancer) | 28.18-54.19 | |
Co(II)-N-(2-hydroxybenzyl)alanine | HeLa (cervical cancer) | Not specified |
These findings indicate that while some Co(II) complexes can inhibit cancer cell proliferation, their cytotoxicity must be carefully evaluated to avoid damage to normal cells.
The biological activity of Co(II) is attributed to several mechanisms:
- DNA Binding: Many cobalt complexes can intercalate with DNA, affecting its structure and function. For instance, heteroligand cobalt(II) complexes have shown strong binding affinity to calf thymus DNA, which may contribute to their antimicrobial properties .
- Reactive Oxygen Species (ROS) Generation: Cobalt ions can induce oxidative stress in cells, leading to increased ROS production. This mechanism is linked to both antimicrobial and cytotoxic effects .
- Inhibition of DNA Repair: Some studies suggest that cobalt compounds may inhibit DNA repair mechanisms, contributing to their potential as anticancer agents .
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of various cobalt complexes against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that tetrahedral cobalt(II) complexes exhibited stronger antimicrobial activity than octahedral ones, likely due to better accessibility of the cobalt center .
Cytotoxicity Assessment
Another research effort focused on the cytotoxic effects of cobalt complexes on L929 mouse fibroblasts and gastric cancer cells. The study found that certain cobalt complexes demonstrated significant anti-cellular toxicity while sparing nuclear integrity at specific concentrations .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing cobalt(2+) complexes with high purity and reproducibility?
- Methodology : Use ligand systems with strong chelating properties (e.g., pyridine derivatives or hydrazone ligands) to stabilize Co²⁺ ions. Control pH and solvent polarity to avoid hydroxide precipitation. Characterize intermediates via FTIR, UV-Vis spectroscopy, and elemental analysis to confirm ligand coordination . For reproducibility, document reaction conditions (temperature, molar ratios, and stirring time) and validate results using independent synthetic routes .
Q. How can researchers accurately characterize the electronic structure of cobalt(2+) complexes?
- Methodology : Combine spectroscopic techniques such as UV-Vis (to identify d-d transitions) and electron paramagnetic resonance (EPR) for paramagnetic Co²⁺ systems. Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or OLEX2 is critical for determining coordination geometry and bond lengths . Cross-validate with magnetic susceptibility measurements (SQUID) to correlate electronic structure with magnetic behavior .
Q. What experimental protocols ensure the stability of cobalt(2+) complexes under varying pH and redox conditions?
- Methodology : Conduct cyclic voltammetry to assess redox stability and potentiometric titrations to determine pH-dependent speciation. Use inert atmospheres (e.g., argon) during synthesis to prevent oxidation. Monitor stability via time-resolved UV-Vis spectroscopy and compare degradation products with HPLC-MS .
Advanced Research Questions
Q. How can conflicting magnetic relaxation data in cobalt(2+)-based single-ion magnets (SIMs) be resolved?
- Methodology : Perform variable-temperature DC/AC susceptibility measurements to distinguish between intrinsic magnetic relaxation and intermolecular interactions. Use dilution studies (e.g., doping Co²⁺ into diamagnetic matrices) to isolate single-ion effects. Computational modeling (CASSCF/DFT) can clarify spin-orbit coupling contributions . Cross-reference crystallographic data (e.g., ligand field symmetry from SCXRD) to explain deviations .
Q. What strategies address discrepancies in the biological activity of cobalt(2+) antitumor agents across in vitro and in vivo studies?
- Methodology : Standardize in vitro assays (e.g., MTT tests) with controlled oxygen levels to mimic physiological conditions. For in vivo models (e.g., murine Ehrlich ascites carcinoma), monitor pharmacokinetics via ICP-MS to track Co²⁺ biodistribution. Compare results with positive controls (e.g., cisplatin) and validate mechanisms using ROS scavenging assays or DNA-binding studies . Address contradictions by isolating variables such as ligand lability and cellular uptake efficiency .
Q. How can researchers design cobalt(2+)-polymer composites for functional magnetic materials while retaining processability?
- Methodology : Employ coordination chemistry principles to integrate Co²⁺ into polymeric matrices (e.g., poly(4-vinylpyridine)) via cross-linking. Use XPS and SIMS to confirm metal binding. Optimize film-forming properties by adjusting polymer molecular weight and solvent casting conditions. Validate magnetic functionality with AC susceptibility and compare relaxation times (τ) between bulk and thin-film forms .
Q. What computational approaches are effective in predicting the catalytic behavior of cobalt(2+) complexes in oxidation reactions?
- Methodology : Apply density functional theory (DFT) to model reaction pathways, focusing on Co²⁺ oxidation states and ligand participation. Validate with kinetic isotope effects (KIEs) and Hammett plots. Use cyclic voltammetry to experimentally determine redox potentials and correlate with computed energy barriers .
Q. Methodological Best Practices
- Data Contradiction Analysis : When spectroscopic or magnetic data conflict, use triangulation (e.g., SCXRD + EPR + DFT) to identify artifacts. For example, unexpected EPR signals may arise from impurities—re-run syntheses under stricter purity controls .
- Experimental Design : Follow reproducibility guidelines from crystallography (SHELX) and biochemistry (e.g., antitumor assay protocols). Pre-register hypotheses and statistical plans to reduce bias .
- Literature Synthesis : Use tools like ResearchGPT for systematic reviews, focusing on "cobalt(II) coordination chemistry" or "magnetic relaxation mechanisms." Prioritize primary sources and validate findings against high-impact journals .
Properties
CAS No. |
22541-53-3 |
---|---|
Molecular Formula |
Co+2 |
Molecular Weight |
58.93319 g/mol |
IUPAC Name |
cobalt(2+) |
InChI |
InChI=1S/Co/q+2 |
InChI Key |
XLJKHNWPARRRJB-UHFFFAOYSA-N |
SMILES |
[Co+2] |
Canonical SMILES |
[Co+2] |
melting_point |
1495 °C |
Key on ui other cas no. |
22541-53-3 7440-48-4 |
physical_description |
Solid |
Origin of Product |
United States |
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